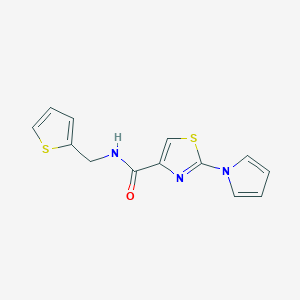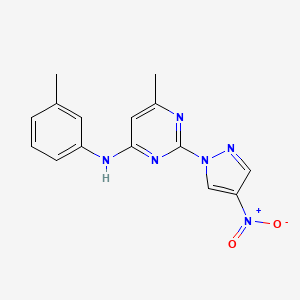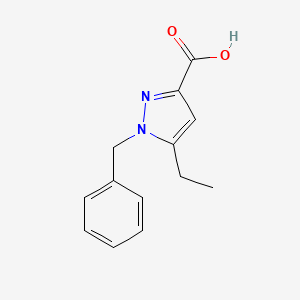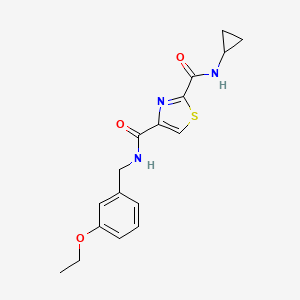
2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, also known as PTZ-343, is a novel compound with potential applications in scientific research. It belongs to the class of thiazole derivatives and has been shown to exhibit interesting biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antimicrobial and Antifungal Properties : New hydrazone-bridged thiazole-pyrrole derivatives have shown promising activity against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Yurttaş et al., 2013).
- Anticancer Activity : Arylazothiazoles and thiadiazoles synthesized using chitosan-grafted-poly(4-vinylpyridine) as a catalyst exhibited significant anticancer activity against colon and liver carcinoma cell lines, highlighting their potential in cancer therapy (Gomha et al., 2015).
Material Science Applications
- Corrosion Inhibition : Thiazole-based pyridine derivatives were investigated for their effectiveness as corrosion inhibitors for mild steel, demonstrating the potential of such compounds in protecting metals from corrosion (Chaitra et al., 2016).
Biochemical Applications
- Inhibitors of Biological Processes : Studies on pyridine thiazole derivatives as Zn(II) complexes showed enhanced antimicrobial and antitumor activities, suggesting the importance of such compounds in developing new therapeutic agents with specific biological targets (Xun-Zhong et al., 2020).
Propiedades
IUPAC Name |
2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-12(14-8-10-4-3-7-18-10)11-9-19-13(15-11)16-5-1-2-6-16/h1-7,9H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCHPBWEWCWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)


